molecular formula C10H9ClO3 B6282793 8-chlorochroman-4-carboxylic acid CAS No. 1225602-83-4

8-chlorochroman-4-carboxylic acid

Cat. No.: B6282793
CAS No.: 1225602-83-4
M. Wt: 212.6
InChI Key:
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Description

8-Chlorochroman-4-carboxylic acid is a chemical compound with the molecular formula C₁₀H₇ClO₃ It is a derivative of chroman, a benzopyran structure, with a chlorine atom at the 8th position and a carboxylic acid group at the 4th position

Synthetic Routes and Reaction Conditions:

  • Chlorination of Chroman-4-carboxylic Acid: The compound can be synthesized by chlorinating chroman-4-carboxylic acid using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of chroman-4-carboxylic acid with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions, where the compound is synthesized in reactors designed to handle hazardous chemicals safely. The process is optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 8-chlorochroman-4-hydroxy acid.

  • Substitution: The chlorine atom at the 8th position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of this compound.

  • Reduction Products: 8-chlorochroman-4-hydroxy acid.

  • Substitution Products: Derivatives with different functional groups at the 8th position.

Scientific Research Applications

8-Chlorochroman-4-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 8-chlorochroman-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

  • Pathways Involved: It may modulate signaling pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory responses, such as the NF-κB pathway.

Comparison with Similar Compounds

8-Chlorochroman-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Chroman-4-carboxylic acid, 7-chlorochroman-4-carboxylic acid, and 8-bromochroman-4-carboxylic acid.

  • Uniqueness: The presence of the chlorine atom at the 8th position distinguishes this compound from its analogs, potentially affecting its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1225602-83-4

Molecular Formula

C10H9ClO3

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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